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27072-45-3

Cat. No.: B613772
CAS No.: 27072-45-3
M. Wt: 778.76
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Description

Green fluorescent, amine-reactive label. Efficiently labels antibodies and other purified proteins at primary amines (lysine side chains). Used in applications including fluorescence microscopy, flow cytometry western blotting and ELISA. 5-FITC DA precursor. 5-FITC and 6-FITC isomer mixture.>Fluorescein 5-isothiocyanate (FITC) is an amine-reactive fluorescent probe. It reacts with amine groups to form conjugates with proteins for detection by various fluorescent-based applications. FITC displays excitation/emission maxima of 485/535 nm, respectively.>

Properties

CAS No.

27072-45-3

Molecular Formula

C21H11NO5S

Molecular Weight

778.76

Purity

97%min

Origin of Product

United States

Historical Perspectives on Chloramphenicol Research

Early Discovery and Structural Elucidation Research Context

The journey of chloramphenicol (B1208) began in 1947 with its isolation from the soil bacterium Streptomyces venezuelae. iarc.frslideshare.netfrontiersin.orgpatsnap.comdrugbank.comresearchgate.netnih.govnih.gov This discovery was a notable event during the "golden era" of antibiotic development. slideshare.netmdpi.com Following its isolation, a team of scientists, including Mildred Rebstock at Parke-Davis, embarked on the critical task of determining its chemical structure. iarc.fr By 1949, the structural identification was published, revealing a unique composition for a naturally occurring compound at the time. iarc.frpatsnap.comresearchgate.net

The structure of chloramphenicol is characterized by a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol (B45262) moiety. researchgate.netnih.govmdpi.comnih.gov This structure contains two chiral centers, leading to the existence of stereoisomers. nih.gov Extensive research in the early stages established that only the D-threo isomer possesses significant antimicrobial activity, while the L-threo and the D- and L-erythro isomers are largely inactive. researchgate.netmdpi.comnih.govoup.com

Simultaneously with the structural elucidation, the first chemical synthesis of chloramphenicol was achieved in 1949. iarc.frslideshare.netpatsnap.comresearchgate.net This was a remarkable feat, making it the first widely used antibiotic for which chemical synthesis was economically and technically feasible for large-scale production, obviating the sole reliance on fermentation. patsnap.com

Early research findings highlighted its broad-spectrum activity against a variety of bacteria. slideshare.netpatsnap.comdrugbank.comresearchgate.net This broad activity quickly positioned chloramphenicol as a valuable therapeutic agent.

Evolution of Research Focus and Clinical Limitations

The initial success and broad-spectrum activity of chloramphenicol led to its widespread use. However, as clinical experience grew, significant limitations and challenges emerged, which subsequently shaped the evolution of research focus.

A primary area of research evolved around understanding the precise mechanism of action of chloramphenicol. Studies revealed that chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. iarc.frfrontiersin.orgresearchgate.netmdpi.comnih.gov It achieves this by binding reversibly to the 50S ribosomal subunit, specifically interfering with the peptidyl transferase activity and preventing the formation of peptide bonds, thus halting the elongation of polypeptide chains. iarc.fr Recent structural studies utilizing techniques like cryo-electron tomography have provided atomic-level detail on how chloramphenicol interacts with the ribosomal peptidyl transferase center and how its inhibitory effects can be context-dependent, influenced by the nascent peptide chain.

The emergence of bacterial resistance became another critical area of research. Multiple mechanisms of resistance to chloramphenicol have been identified and studied extensively. The most common mechanism involves enzymatic inactivation of the drug, primarily through acetylation catalyzed by chloramphenicol acetyltransferases (CATs). nih.govmdpi.comnih.gov Other resistance mechanisms include the action of efflux pumps that expel the antibiotic from the bacterial cell, mutations in the ribosomal binding site that reduce the drug's affinity, and decreased outer membrane permeability. mdpi.comnih.gov Research into these mechanisms has been crucial for understanding how bacteria evade the effects of chloramphenicol and for developing strategies to overcome resistance.

The occurrence of serious adverse effects in patients receiving chloramphenicol also significantly impacted research and clinical practice. slideshare.netresearchgate.netresearchgate.netmdpi.comnih.gov These limitations prompted research into developing chloramphenicol derivatives and analogs with potentially improved pharmacological properties and reduced toxicity, as well as activity against resistant bacterial strains. researchgate.netmdpi.comnih.govoup.com Numerous derivatives have been synthesized and evaluated, with modifications explored in various parts of the molecule, such as the dichloroacetyl moiety and the propanediol (B1597323) chain, to investigate their impact on activity and toxicity. researchgate.netnih.gov

The evolution of research on chloramphenicol thus transitioned from initial discovery and structural characterization to detailed investigations of its mechanism of action, the mechanisms of bacterial resistance, and efforts to develop improved derivatives to address the limitations that arose during its clinical use.

Key Milestones in Chloramphenicol ResearchYearDescriptionSource
Isolation from Streptomyces venezuelae1947Discovery of chloramphenicol from a soil bacterium. iarc.frslideshare.netfrontiersin.orgpatsnap.comdrugbank.comresearchgate.netnih.govnih.gov
Structural Elucidation and Chemical Synthesis1949Determination of the chemical structure and achievement of the first chemical synthesis. iarc.frslideshare.netpatsnap.comresearchgate.net
Identification of D-threo Isomer ActivityEarly research periodEstablishment that the D-threo isomer is the biologically active form. researchgate.netmdpi.comnih.govoup.com
Elucidation of Mechanism of ActionSubsequent researchIdentification of its role in inhibiting bacterial protein synthesis by binding to the 50S ribosome. iarc.frfrontiersin.orgresearchgate.netmdpi.comnih.gov
Characterization of Resistance MechanismsOngoing researchIdentification of enzymatic inactivation (CATs), efflux pumps, target mutations, and reduced permeability. nih.govmdpi.comnih.gov
Development of DerivativesOngoing researchSynthesis and evaluation of analogs to improve properties and combat resistance. researchgate.netmdpi.comnih.govoup.com
Structural Studies of Ribosome InteractionMore recent researchUse of techniques like cryo-ET to understand binding and context-dependent inhibition.

Mechanisms of Action of Chloramphenicol

Ribosomal Interaction and Protein Synthesis Inhibition

Chloramphenicol (B1208) interferes with the fundamental process of translation in bacteria, leading to the cessation of protein production. Its inhibitory activity is centered on the ribosome, the complex molecular machine responsible for peptide synthesis. drugbank.comnih.govpatsnap.com

Binding to the 50S Ribosomal Subunit and Peptidyltransferase Center (PTC)

Chloramphenicol binds specifically to the 50S ribosomal subunit of bacterial ribosomes. drugbank.comnih.govpatsnap.comla.gov The primary binding site is located within the peptidyl transferase center (PTC), which is the catalytic core of the ribosome responsible for forming peptide bonds between amino acids. oup.combiorxiv.orgbenthamopen.comnih.govmdpi.compnas.orgresearchgate.netosti.gov Structural studies have shown that Chloramphenicol occupies a site within the A-site crevice of the PTC. nih.govmdpi.compnas.orgnih.govosti.gov This binding site overlaps with the region where the aminoacyl-tRNA normally binds. benthamopen.comnih.govresearchgate.netpnas.org The drug's nitrobenzyl ring is involved in a pi-stacking interaction with the base of C2452 of the 23S rRNA, and a ribosome-bound potassium ion interacts with the methylene (B1212753) hydroxyl group of Chloramphenicol, anchoring the molecule. pnas.org

Inhibition of Peptide Bond Formation and Elongation

The binding of Chloramphenicol to the PTC directly interferes with the formation of peptide bonds. drugbank.comnih.govpatsnap.comla.govoup.combenthamopen.comnih.govresearchgate.netnih.gov By occupying the A-site crevice, Chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA in the PTC, thereby preventing the peptidyl transferase reaction. biorxiv.orgnih.gov This interruption halts the elongation of the nascent polypeptide chain. patsnap.comwikipedia.org While initially thought to be a universal inhibitor of peptide bond formation, recent evidence suggests that Chloramphenicol's inhibitory action can be context-dependent, influenced by the sequence of the nascent peptide chain and the identity of the incoming amino acid. oup.combiorxiv.orgpnas.orgosti.gov For instance, the presence of alanine, serine, or threonine in the penultimate position of the nascent peptide can be required for efficient Chloramphenicol-induced ribosome stalling. oup.combiorxiv.orgnih.govelifesciences.org Conversely, glycine (B1666218) in the P or A sites can counteract the inhibitory effect. oup.comnih.govelifesciences.org

Role of Ribosomal RNA (rRNA) in Chloramphenicol Binding

Ribosomal RNA, particularly the 23S rRNA component of the 50S subunit, plays a crucial role in the binding of Chloramphenicol. The drug interacts directly with specific nucleotides within the 23S rRNA that form the PTC. benthamopen.comnih.govmdpi.compnas.orgosti.govwikipedia.orgresearchgate.net Chemical protection studies have identified nucleotides such as A2451, G2505, and U2506 that exhibit altered reactivity in the presence of bound Chloramphenicol. benthamopen.com Mutations in 23S rRNA nucleotides, including G2447, A2451, C2452, A2503, and U2504, have been shown to confer resistance to Chloramphenicol, highlighting their importance in the binding site. pnas.org

Studies on Ribosomal Stalling Mechanisms

Chloramphenicol is known to induce ribosomal stalling at specific mRNA sequences. oup.combiorxiv.orgpnas.org This context-dependent stalling is influenced by the amino acid sequence of the nascent peptide. oup.combiorxiv.orgpnas.orgnih.govelifesciences.org For example, the presence of alanine, serine, or threonine at the penultimate position of the nascent chain can promote stalling. oup.combiorxiv.orgnih.govelifesciences.org This stalling phenomenon is not merely a consequence of inhibited peptide bond formation but can also play a role in mechanisms of inducible antibiotic resistance, where stalling at a leader sequence can trigger structural rearrangements in the mRNA, allowing translation of resistance genes. pnas.orgnih.govnih.gov Structural studies have aimed to elucidate the molecular basis for why Chloramphenicol fails to inhibit peptide bond formation with certain incoming amino acids, such as glycine, revealing that a fully accommodated glycine residue can coexist in the A site with ribosome-bound Chloramphenicol. oup.comnih.gov

Interaction with Mitochondrial Ribosomes and Implications

Due to the endosymbiotic origins of mitochondria, mitochondrial ribosomes (mitoribosomes) share similarities with bacterial ribosomes and are susceptible to inhibition by Chloramphenicol. mdpi.comnih.govresearchgate.net Chloramphenicol can bind to mammalian mitochondrial ribosomes, which is a significant factor contributing to its potential for toxicity in humans. mdpi.comnih.gov Studies have shown that Chloramphenicol inhibits mitochondrial translation in a context-dependent manner, similar to its effects on bacterial ribosomes, with a preference for stalling when alanine, serine, or threonine are in the penultimate position of the nascent peptide. elifesciences.orgnih.gov This off-target inhibition of mitochondrial protein synthesis can lead to adverse effects in mammalian cells. mdpi.comnih.gov

Mechanisms of Antimicrobial Resistance to Chloramphenicol

Enzymatic Inactivation

Enzymatic inactivation is a primary mechanism of chloramphenicol (B1208) resistance, involving the modification or degradation of the antibiotic molecule by bacterial enzymes. This renders the drug unable to effectively bind to its ribosomal target. Key enzymatic mechanisms include acetylation, phosphorylation, oxidation, nitro reduction, and amide bond hydrolysis nih.govbiorxiv.orgoup.comresearchgate.netresearchgate.netpurdue.edunih.govasm.orgnih.govresearchgate.net.

Chloramphenicol acetyltransferases (CATs) are the most common enzymes responsible for chloramphenicol resistance. These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (AcCoA) to the hydroxyl group at the C-3 position of chloramphenicol asm.orgwikipedia.orgnih.govresearchgate.net. This acetylation prevents chloramphenicol from binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting protein synthesis wikipedia.orgnih.gov.

There are different types of CAT enzymes, including CAT-I, CAT-II, and CAT-III, with CAT-I being the most prevalent in Escherichia coli researchgate.net. CATs are often encoded by cat genes, which can be located on plasmids or chromosomes, facilitating their dissemination among bacterial populations through horizontal gene transfer purdue.eduasm.orgresearchgate.net. Studies have shown that the presence of cat genes is strongly correlated with chloramphenicol resistance researchgate.netfrontiersin.org. For instance, research on Riemerella anatipestifer demonstrated that the cat gene is responsible for chloramphenicol resistance in this bacterium, with strains carrying two copies of the gene exhibiting significantly reduced susceptibility frontiersin.org.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol for Riemerella anatipestifer Strains frontiersin.org

Strain TypeMIC (µg/ml)
Wild Type32
Single cat deletion32
Double cat deletion4
R. anatipestifer ATCC 11845 + cat gene32

The catalytic mechanism of CAT involves a histidine residue (His195 in E. coli CAT type III) that acts as a general base, facilitating the transfer of the acetyl group asm.orgwikipedia.org. Structural studies have provided insights into the binding pocket of CAT, where chloramphenicol is anchored wikipedia.org.

Another enzymatic mechanism involves chloramphenicol phosphotransferases. These enzymes inactivate chloramphenicol by catalyzing the transfer of a phosphate (B84403) group from ATP to the 3-O position of the antibiotic molecule, resulting in the formation of chloramphenicol 3-O-phosphate ontosight.aiontosight.airesearchgate.net. This phosphorylation prevents the drug from binding to the bacterial ribosome, similar to the mechanism of acetylation ontosight.ai. While less common than acetylation, phosphotransferases contribute to chloramphenicol resistance in certain bacteria, such as Streptomyces venezuelae nih.govresearchgate.net.

Recent research has identified novel enzymatic mechanisms of chloramphenicol inactivation. A study in Sphingomonadaceae reported the identification of a novel oxidase gene, cmO, which confers resistance to chloramphenicol and thiamphenicol (B1682257) biorxiv.orgresearchgate.netnih.govresearchgate.net. The encoded enzyme, CmO oxidase, catalyzes the oxidative inactivation of chloramphenicol at the side chain C-3' position biorxiv.orgresearchgate.netnih.gov.

Biochemical characterization and molecular docking studies revealed that CmO is highly conserved in Sphingomonadaceae and shares homology with glucose methanol (B129727) choline (B1196258) oxidoreductases biorxiv.orgresearchgate.netresearchgate.net. Site-directed mutagenesis identified key residues involved in anchoring chloramphenicol within the protein pocket of CmO biorxiv.orgresearchgate.netresearchgate.net. Sensitivity tests indicated that resistance mediated by acetyltransferases and CmO was higher compared to that conferred by amide bond-hydrolyzing esterase and nitroreductase biorxiv.orgresearchgate.netnih.govresearchgate.net.

In addition to acetylation, phosphorylation, and oxidation, chloramphenicol can also be inactivated through nitro reduction and amide bond hydrolysis biorxiv.orgresearchgate.netresearchgate.netpurdue.edunih.govasm.orgnih.govresearchgate.net. Nitro reduction involves the reduction of the nitro group on the chloramphenicol molecule researchgate.netpurdue.eduasm.org. Amide bond hydrolysis, mediated by enzymes like amidases or esterases, cleaves the amide bond in the chloramphenicol structure purdue.edunih.govasm.org. Both processes lead to products with significantly reduced or abolished antimicrobial activity purdue.edunih.gov. While these mechanisms exist, acetylation by CATs remains the predominant enzymatic inactivation strategy in clinically relevant bacteria oup.comasm.org.

Efflux Pump Systems

Efflux pump systems are membrane-bound protein complexes that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels frontiersin.orgmdpi.comnih.govresearchgate.net. This mechanism contributes to both intrinsic and acquired resistance and can confer multidrug resistance phenotypes frontiersin.orgmdpi.complos.orgresearchgate.net. Various types of efflux pumps exist, categorized into superfamilies based on their structure and mechanism.

Multidrug efflux transporters are capable of extruding a wide range of structurally diverse antibiotics. The AcrAB-TolC system in Gram-negative bacteria, particularly in Escherichia coli, is a well-characterized example of a tripartite Resistance-Nodulation-Division (RND) efflux pump that confers resistance to multiple antibiotics, including chloramphenicol mdpi.comasm.orgmcmaster.caasm.orgnih.gov.

The AcrAB-TolC system spans the inner and outer membranes of the bacterium. It consists of three main components: AcrA (a periplasmic adaptor protein), AcrB (an inner membrane transporter), and TolC (an outer membrane channel) mcmaster.ca. This complex forms a channel that actively pumps substrates from the cytoplasm or periplasm directly out of the cell mcmaster.ca.

Studies have demonstrated the significant role of AcrAB-TolC in chloramphenicol resistance. Deletion of the acrAB or tolC genes in Yersinia pestis led to increased susceptibility to chloramphenicol asm.org. Research on the evolution of chloramphenicol resistance in E. coli highlighted that strains with different AcrAB-TolC genotypes evolve resistance through different pathways, including mutations in the acrAB operon and its regulators asm.orgnih.gov. Overexpression of AcrAB-TolC can lead to increased resistance levels asm.org.

Efflux pumps like AcrAB-TolC are significant contributors to multidrug resistance in various pathogens mdpi.comasm.orgresearchgate.net. Their ability to extrude multiple antibiotic classes, including chloramphenicol, poses a significant challenge in treating bacterial infections mdpi.commcmaster.ca.

Table 2: Prevalence of Selected Antibiotic Resistance Genes in Salmonella enterica Isolates researchgate.net

GeneDetection Frequency (%)
bla TEM50.6
floR38.6
qnrA28.9
tetB20.1
tetA10.0
tetG6.0

Note: This table shows the prevalence of various resistance genes, including floR, which is associated with chloramphenicol and florfenicol (B1672845) resistance and often linked to efflux mechanisms. researchgate.net

Table 3: Susceptibility of Yersinia pestis Strains to Chloramphenicol asm.org

Strain TypeMIC (µg/ml)
Wild Type8
ΔacrAB2
ΔtolC4
ΔacrAB + acrAB8
ΔtolC + tolC8

The data in Table 3 illustrates how the deletion of acrAB or tolC genes, components of the AcrAB-TolC efflux pump, leads to a decrease in the Minimum Inhibitory Concentration (MIC) of chloramphenicol, indicating increased susceptibility to the antibiotic. Complementation with the respective genes restored the resistance level. asm.org

Target Site Modification and Mutation

Chloramphenicol exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby inhibiting peptide bond formation during protein synthesis. Resistance can develop through alterations in this target site, reducing the affinity of chloramphenicol for the ribosome. Target site modification may involve point mutations in the genes encoding the ribosomal RNA (rRNA) or ribosomal proteins that constitute the PTC. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Mutations in 23S rRNA

Mutations in the 23S rRNA component of the 50S ribosomal subunit are a significant mechanism of chloramphenicol resistance. Chloramphenicol interacts with specific nucleotides within domain V of the 23S rRNA. researchgate.netnih.gov Point mutations in these regions can directly interfere with chloramphenicol binding. For instance, studies have identified mutations at positions such as A2057 and G2073 (Escherichia coli numbering) in 23S rRNA that confer resistance to chloramphenicol and other phenicol antibiotics like florfenicol. nih.govplos.orgmcmaster.ca Research in Halobacterium halobium, an archaeon with a single 23S rRNA gene, identified C to U transitions at position 2471 and A to C transversions at position 2088 of 23S rRNA conferring increased chloramphenicol resistance. asm.orgasm.org The level of resistance can correlate with the number of mutated rRNA alleles in organisms with multiple rRNA operons. nih.gov

Permeability Barriers and Reduced Uptake

Reduced permeability of the bacterial cell membrane or outer membrane (in Gram-negative bacteria) can limit the intracellular concentration of chloramphenicol, thereby conferring resistance. frontiersin.orgresearchgate.netnih.gov Chloramphenicol is a relatively small, lipophilic molecule that can passively diffuse across lipid bilayers, but its uptake can also be influenced by porin channels in the outer membrane of Gram-negative bacteria. mdpi.commdpi.com Alterations in the number or characteristics of these porins can create a permeability barrier. For example, studies in Haemophilus influenzae have shown that a decreased rate of chloramphenicol uptake, linked to the diminished presence of a 40-kilodalton outer membrane protein, can lead to high-level chloramphenicol resistance in the absence of enzymatic inactivation. nih.govnih.govcapes.gov.br

Genetic Basis of Resistance and Transfer

The genes encoding chloramphenicol resistance mechanisms are often located on mobile genetic elements, facilitating their dissemination among bacterial populations. researchgate.netresearchgate.netoup.com This genetic mobility plays a crucial role in the spread of resistance.

Role of Plasmids, Transposons, and Integrons

Plasmids, small extrachromosomal DNA molecules, are frequent carriers of chloramphenicol resistance genes, particularly those encoding chloramphenicol acetyltransferases (CATs). researchgate.netresearchgate.netoup.comfrontiersin.orgplos.org These plasmids can be conjugative, enabling direct transfer of resistance genes between bacteria. mdpi.comfrontiersin.orgasm.org Transposons, also known as "jumping genes," are mobile DNA segments that can move within a genome or between different DNA molecules, such as plasmids and chromosomes. mdpi.comfrontiersin.org Chloramphenicol resistance genes, including cat genes, are often found on transposons (e.g., Tn9 and Tn2424), which can reside on plasmids, further enhancing their mobility and transfer to a wider range of hosts. mdpi.comresearchgate.netplos.org Integrons are genetic elements capable of capturing and expressing genes, often including antibiotic resistance genes, in structures called gene cassettes. mdpi.commdpi.com Resistance integrons are frequently associated with conjugative transposons and plasmids, contributing to the dissemination of resistance. mdpi.com

Horizontal Gene Transfer Mechanisms

Horizontal gene transfer (HGT) is the primary means by which bacteria acquire resistance genes from other bacteria. nih.govmdpi.comreactgroup.orgbioguardlabs.com The main mechanisms of HGT include conjugation, transduction, and transformation. reactgroup.orgbioguardlabs.comtandfonline.com Conjugation involves the direct transfer of genetic material, typically plasmids, through cell-to-cell contact. asm.orgreactgroup.orgbioguardlabs.com Transduction occurs when bacteriophages (viruses that infect bacteria) transfer bacterial DNA, including resistance genes, from one bacterium to another. reactgroup.orgbioguardlabs.com Transformation is the uptake of free DNA from the environment by a recipient bacterium. reactgroup.org These mechanisms facilitate the rapid spread of chloramphenicol resistance genes among diverse bacterial species and genera. researchgate.netresearchgate.netreactgroup.orgbioguardlabs.com

Molecular and Cellular Basis of Chloramphenicol Toxicity

Aplastic Anemia Pathogenesis

Aplastic anemia induced by Chloramphenicol (B1208) is a severe hematologic condition characterized by bone marrow failure patsnap.comkoreamed.org. Its pathogenesis is complex and not fully understood, but evidence suggests a multifaceted mechanism involving metabolic activation, direct toxicity to hematopoietic stem cells, and potentially immune-mediated processes nih.govkoreamed.orgsmj.org.sgshebaonline.org. It is considered an idiosyncratic reaction, meaning it occurs unpredictably and is generally not related to the dose jmb.or.kranses.frshebaonline.orginchem.org.

Mitochondrial Protein Synthesis Inhibition

Chloramphenicol is known to inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria wikipedia.orgjmb.or.kr. Crucially, it also inhibits protein synthesis in the mitochondria of eukaryotic cells by binding to the 70S subunit of mitochondrial ribosomes jmb.or.krasm.orgcdnsciencepub.com. This inhibition of mitochondrial protein synthesis is considered a key factor in the dose-dependent reversible bone marrow suppression nih.govtandfonline.comasm.org. While the link to the idiosyncratic aplastic anemia is less direct than for reversible suppression, mitochondrial dysfunction can contribute to cellular stress and damage, potentially impacting hematopoietic stem cells nih.gov. Studies have shown that Chloramphenicol inhibits the incorporation of leucine (B10760876) into protein in mitochondria from bone marrow cells inchem.org. Inhibition of mitochondrial protein synthesis can lead to decreased ATP biosynthesis and mitochondrial stress nih.gov.

DNA Damage and Mutagenicity

The potential for Chloramphenicol to cause DNA damage and exhibit mutagenic properties has been investigated. While the antibiotic activity of Chloramphenicol is not thought to involve direct interaction with bacterial genetic material, some studies suggest it can cause DNA strand breaks in bacterial cells and inhibit DNA synthesis in certain cell types inchem.org. Nitrosochloramphenicol (B1230555), a metabolite, has been shown to induce DNA strand breaks in bacterial cells and cause strand breakage and loss of helix in isolated DNA inchem.org. Studies in mammalian cells have yielded contradictory results regarding DNA damage and mutagenicity iarc.frnih.govinchem.org. Some research indicates a minimal amount of DNA fragmentation in certain mammalian cells at high concentrations, and a weak but positive response in DNA repair synthesis in human liver cells nih.gov. The promutagenic character of Chloramphenicol-induced DNA lesions has been suggested by an increase in the frequency of resistant clones in some cell lines nih.gov. It has been suggested that Chloramphenicol-induced aplastic anaemia and leukemia are related to DNA damage caused by nitrosochloramphenicol inchem.org.

Role of Metabolites (e.g., Nitrosochloramphenicol, Nitro Radical Anion)

Metabolic transformation of Chloramphenicol is believed to play a significant role in its toxicity, particularly in the development of aplastic anemia nih.govinchem.orginteresjournals.org. The nitro (p-NO2) group of Chloramphenicol is considered a key structural feature involved in this toxicity nih.govtandfonline.comannualreviews.org. Reduction of the para-nitro group can lead to the production of toxic intermediates, including nitrosochloramphenicol and the nitro radical anion nih.govinchem.organnualreviews.orgnih.govresearchgate.net. Nitrosochloramphenicol is thought to be a potent cytotoxic compound and has been implicated in causing DNA damage inchem.orginchem.org. The ability to reduce the para-nitro group to the nitroso derivative may be genetically determined, contributing to individual susceptibility inchem.org. The chloramphenicol nitro radical anion has been shown to react selectively with DNA bases nih.govresearchgate.net. Metabolites generated by intestinal bacteria may also undergo further transformation in the bone marrow, leading to the in situ production of toxic intermediates nih.govinteresjournals.org.

Idiosyncratic Reactions and Immune-Mediated Mechanisms

Aplastic anemia caused by Chloramphenicol is widely considered an idiosyncratic reaction, occurring in a small percentage of individuals unpredictably jmb.or.kranses.frshebaonline.orginchem.org. The mechanism underlying this idiosyncratic response is not fully elucidated but is thought to involve immune-mediated processes in some cases smj.org.sgshebaonline.orginchem.orgnih.gov. Evidence suggests a complex mechanism that may involve metabolic transformation of the drug by a predisposed individual nih.gov. Some hypotheses propose an immunological basis related to the nitrobenzene (B124822) structure of Chloramphenicol inchem.org. Studies have indicated that T-cell mediated destruction of bone marrow hematopoietic cells may characterize many cases of aplastic anemia inchem.org.

Hematopoietic Stem Cell Damage

The ultimate target in Chloramphenicol-induced aplastic anemia appears to be the hematopoietic stem cells in the bone marrow koreamed.orgsmj.org.sginchem.org. Damage to these multipotential stem cells impairs the production of all blood cell lineages, leading to pancytopenia koreamed.orginchem.orgunmc.edu. While reversible bone marrow suppression is linked to mitochondrial inhibition in differentiated cells, aplastic anemia is thought to involve damage to the less differentiated stem cell population nih.govtandfonline.com. Studies have suggested that toxic metabolites, such as nitrosochloramphenicol, may directly inhibit DNA synthesis in marrow stem cells, leading to cell death koreamed.org.

Other Hematologic Disorders (e.g., Reversible Bone Marrow Suppression)

In addition to aplastic anemia, Chloramphenicol can cause a more common, dose-dependent, and usually reversible bone marrow suppression nih.govjmb.or.krtandfonline.compatsnap.comanses.frsmj.org.sginchem.orgresearchgate.net. This effect is characterized by a decrease in hemoglobin levels, reticulocytopenia, and often affects erythroid precursors more significantly, although myeloid and megakaryocytic elements can also be suppressed nih.govtandfonline.cominchem.orginchem.orgcliniciansbrief.com. Vacuolation of erythroid and myeloid cells in the bone marrow can also be observed inchem.orginchem.org. This reversible suppression is a direct toxic effect of the drug on bone marrow cells and is primarily attributed to the inhibition of mitochondrial protein synthesis nih.govtandfonline.cominchem.orgasm.org. The effect is generally reversible upon discontinuation or reduction of the drug dosage jmb.or.krpatsnap.comanses.frinchem.orginchem.org. Studies suggest that the greater susceptibility of erythroid cells may be related to their endogenous mitochondrial amino acid pools nih.gov.

Neurotoxicity Research

Chloramphenicol neurotoxicity is considered a rare adverse effect, typically linked to prolonged use. nih.govontosight.ai The exact mechanisms underlying chloramphenicol-induced neurotoxicity are not fully understood. nih.govresearchgate.net Speculated mechanisms include direct neurotoxicity, hypersensitivity reactions, and vitamin B deficiency. researchgate.net Optic neuritis is the most frequently observed neurotoxicity associated with chloramphenicol, sometimes accompanied by peripheral neuropathy. nih.govontosight.airesearchgate.net

One proposed mechanism for chloramphenicol toxicity, potentially contributing to neurotoxicity, involves the inhibition of mitochondrial NADH oxidase and cytochrome enzymes. nih.gov This inhibition can favor anaerobic metabolism and lead to the accumulation of lactic acid. nih.gov While the link to neurotoxicity is not definitively established through this mechanism, mitochondrial dysfunction is a key aspect of chloramphenicol's cellular toxicity. nih.govnih.gov

Impact on Cell Cycle and Apoptosis in Mammalian Cells

Chloramphenicol has been shown to inhibit cellular growth by arresting the cell cycle transition and inducing apoptotic cell death in various mammalian cell types in vitro. jmb.or.krontosight.ai This impact is often linked to its inhibitory effect on mitochondrial protein synthesis and subsequent mitochondrial dysfunction. nih.govresearchgate.netnih.gov

Cell Cycle Arrest Mechanisms

Research indicates that chloramphenicol can inhibit the progression of the cell cycle through the suppression of key regulatory proteins. jmb.or.krnih.gov Studies in K562 cells, a chronic myelogenous leukemia cell line, demonstrated that chloramphenicol decreased the expression of cyclin D1 and E2F-1. jmb.or.krjmb.or.kr These proteins play significant roles in the G1/S transition of the cell cycle. jmb.or.kr The reduction in cyclin D1 and E2F-1 expression suggests that chloramphenicol can arrest the cell cycle at the G1/S phase by affecting these regulatory molecules at both the translational and/or transcriptional levels. jmb.or.krjmb.or.kr

In human fibroblasts, higher concentrations of chloramphenicol (500 μg/ml) showed a notable inhibitory effect on mitosis, with metaphase and G2 phases appearing particularly sensitive. bmj.comnih.gov At even higher concentrations (1000 μg/ml) or with prolonged exposure to 500 μg/ml, cells did not reach the G2 phase, and no mitoses were observed. bmj.comnih.gov This suggests that continued synthesis of mitochondrial proteins, crucial for maintaining the respiratory chain, is a prerequisite for normal cell division in fibroblasts. bmj.com

Caspase-Dependent Apoptotic Pathways

Chloramphenicol has been shown to induce apoptotic cell death through a caspase-dependent pathway. jmb.or.krnih.govjmb.or.kr Studies in K562 cells verified this mechanism through Western blot analysis and the assessment of caspase-3 enzymatic activity. jmb.or.krjmb.or.kr The increase in caspase-3 activity in chloramphenicol-treated cells indicates the activation of the apoptotic cascade via a caspase-dependent route. jmb.or.kr

In multiple myeloma cells, chloramphenicol induced apoptosis at concentrations of 50 μg/mL or higher. nih.govoncotarget.com This apoptosis was associated with increased levels of cytochrome c, cleaved caspase-9, and cleaved caspase-3, suggesting that the mitochondria-mediated apoptosis pathway is involved. nih.govoncotarget.comoncotarget.com The release of cytochrome c from mitochondria is a key event in activating the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3. nih.gov

Effects on Specific Mammalian Cell Lines (e.g., K562, MCF7)

K562 Cells: Chloramphenicol exhibits cytotoxic effects on K562 chronic myelogenous leukemia cells. jmb.or.krjmb.or.kr It inhibits the growth of K562 cells in a dose-dependent manner. jmb.or.krjmb.or.kr Short exposure (less than 3 days) to chloramphenicol inhibited cellular growth but did not induce apoptosis at the molecular and morphological levels. jmb.or.kr However, longer exposure (more than 6 days) inhibited cell growth and induced apoptosis in these cells. jmb.or.kr The cytotoxic effects on K562 cells, including growth inhibition and apoptosis induction, occur at therapeutic concentrations of chloramphenicol. jmb.or.krjmb.or.kr Chloramphenicol also affects iron metabolism in K562 cells, decreasing cell surface transferrin receptor expression and de novo ferritin synthesis, which is associated with decreased mitochondrial function. nih.govharvard.edu

Effect on K562 CellsObservationConcentration/DurationSource
Growth InhibitionDose-dependent inhibition10 to 80 µg/ml for 6 days jmb.or.krharvard.edu
Apoptosis InductionInduced after prolonged exposure (more than 6 days)Therapeutic concentrations jmb.or.krjmb.or.kr
Cyclin D1 ExpressionDecreased at translational and/or transcriptional level20 µg/ml jmb.or.krjmb.or.kr
E2F-1 ExpressionDecreased at translational and/or transcriptional level20 µg/ml jmb.or.krjmb.or.kr
Caspase-3 ActivityIncreased, indicating caspase-dependent apoptosisTherapeutic concentrations jmb.or.krjmb.or.kr
Transferrin Receptor Exp.Marked decrease in cell surface expression10 µg/ml for 4 days nih.gov
Ferritin SynthesisDecrease in de novo synthesis10 µg/ml for 4 days nih.gov
Cytochrome c Oxidase ActivitySignificant decrease10 µg/ml for 4 days nih.gov
ATP LevelsSignificant decrease10 µg/ml for 4 days nih.gov

MCF7 Cells: In MCF7 breast cancer cells, chloramphenicol has been shown to inhibit tumor-sphere formation, a measure of cancer stem cell activity. mdpi.comoncotarget.comdiva-portal.orgresearchgate.net Chloramphenicol inhibited mammosphere formation in MCF7 cells with an IC50 of approximately 200 µM. mdpi.comoncotarget.com This effect was observed regardless of oxygen levels in the culture. diva-portal.org Chloramphenicol, along with other antibiotics targeting mitochondrial biogenesis, effectively inhibited mammosphere formation in MCF7 cells, although it was noted as being the least potent among those tested in one study. oncotarget.com

Effect on MCF7 CellsObservationConcentrationSource
Tumor-sphere formationInhibition~200 µM (IC50) mdpi.comoncotarget.comdiva-portal.org
Mammosphere formationInhibition, regardless of oxygen levels250 µM diva-portal.orgresearchgate.net
ALDH-bright cell ratioSignificant reduction in 4% oxygen environmentNot specified diva-portal.org

Chloramphenicol's effects on these cell lines highlight its ability to impact fundamental cellular processes like proliferation, cell cycle progression, and programmed cell death, often linked to its interference with mitochondrial function.

Research on Chloramphenicol Derivatives and Analogs

Synthetic Methodologies for Novel Derivatives

Numerous synthetic approaches have been developed to modify the core structure of chloramphenicol (B1208) to generate novel derivatives and analogs. These methodologies often target specific functional groups on the chloramphenicol molecule, such as the amino group, hydroxyl groups, or involve linking the chloramphenicol scaffold to other molecules.

Modification of the Amino Group

Modification of the amino group of des-dichloroacetyl CAM, also known as chloramphenicol amine (CAMA), is a common strategy for synthesizing new chloramphenicol analogs. CAMA itself is an inactive derivative of chloramphenicol mdpi.comosti.gov. The synthetic approach typically involves the acylation of CAMA with activated amino acids or peptides mdpi.comosti.gov. For instance, a series of CAM analogs aminoacylated with different amino acids, including N-protected ones, have been described through the acylation of CAMA with activated amino acids mdpi.com. A similar scheme has been employed for the synthesis of chloramphenicol amine peptide conjugates mdpi.comnih.gov. Solid-phase synthesis has also been utilized to obtain chloramphenicol amine derivatives containing sequences common to proline-rich antimicrobial peptides nih.gov. This approach involves attaching an Fmoc-protected amino acid to a resin, followed by Fmoc group removal and reaction with either the next amino acid or chloramphenicol succinate (B1194679) nih.gov.

O-acyl Derivatives

O-acyl derivatives of chloramphenicol can be synthesized through various methods, including enzymatic acylation and chemical synthesis. Screening of soil libraries has revealed metagenomic clones capable of modifying chloramphenicol to mono- or diacylated derivatives through enzymatic acylation by acyltransferases nih.gov. Synthetic methods for 1-O-acyl and 1,3-O-diacyl CAM derivatives have also been reported nih.gov. Selective acylation of the primary hydroxyl group of chloramphenicol can be achieved using lipases, such as the lipase (B570770) from Bacillus amyloliquefaciens (LipBA) nih.gov. Optimized conditions for lipase-catalyzed transesterification have been developed, utilizing acyl donors like vinyl propionate (B1217596) in organic solvents such as 1,4-dioxane (B91453) nih.govacs.org.

Table 1: Examples of O-acyl Chloramphenicol Derivatives and their Synthesis Methods

Derivative TypeSynthesis MethodSource Organism/ReagentsReference
Mono- or DiacylatedEnzymatic AcylationMetagenomic clones, Acyltransferases nih.gov
1-O-acyl, 1,3-O-diacylChemical SynthesisVarious reagents nih.gov
1'-O-acylLipase-catalyzed TransesterificationLipase from B. amyloliquefaciens, Vinyl propionate nih.govacs.org

α,β-Unsaturated Carbonyl Derivatives

The preparation of α,β-unsaturated carbonyl derivatives of chloramphenicol has been described for structure-activity relationship studies nih.gov. One such analog is α-dichloroacetamido-p-nitroacrylophenone nih.gov. The synthesis of these compounds can involve starting from commercially available chloramphenicol or synthetic chloramphenicol analogs nih.gov. A strategy has been reported where the primary hydroxyl group is selectively transformed into a pivaloyl ester, followed by oxidation of the second hydroxyl group using reagents like the Dess-Martin reagent nih.gov. Research also describes the preparation and evaluation of α,β-unsaturated carbonyl derivatives, some of which displayed activity against Gram-positive pathogens nih.gov.

Amino Acid and Peptide Conjugates

Conjugation of chloramphenicol with amino acids and peptides is a significant area of research, primarily aimed at studying interactions with the ribosome and developing new potential therapeutics mdpi.comnih.gov. These conjugates are often synthesized by acylating chloramphenicol amine (CAMA) with activated amino acids or by conjugating peptides to chloramphenicol succinate (CAMSu) mdpi.comnih.govosti.govnih.gov.

One approach involves the acylation of CAMA with activated amino acids, such as using OSu-activated N-acetyl peptides mdpi.comnih.gov. Another method utilizes chloramphenicol succinate, a clinically approved prodrug, which is suitable for solid-phase peptide synthesis nih.govnih.gov. This involves attaching an Fmoc-protected amino acid to a resin, followed by chain elongation with other amino acids or CAMSu, and subsequent cleavage from the resin using trifluoroacetic acid (TFA) nih.govnih.gov. Various types of CAMSu-peptide conjugates, including those with neutral, charged, and naphthyl-containing peptides, have been synthesized using this methodology nih.gov.

Direct conjugation of poly(amino acids) to the reduced nitro group of chloramphenicol has also been reported for the generation of conjugated antigens nih.gov. More recently, antimicrobial peptides have been directly attached to chloramphenicol to form hybrid compounds nih.gov.

Table 2: Synthetic Strategies for Chloramphenicol-Amino Acid and Peptide Conjugates

Conjugate TypeChloramphenicol Starting MaterialAmino Acid/Peptide ComponentCoupling MethodReference
Aminoacylated CAMAChloramphenicol Amine (CAMA)Activated Amino AcidsAcylation mdpi.comosti.gov
Peptide-CAMSu ConjugatesChloramphenicol Succinate (CAMSu)PeptidesSolid-Phase Synthesis, Coupling nih.govnih.gov
CAMA-Peptide ConjugatesChloramphenicol Amine (CAMA)Activated PeptidesAcylation mdpi.comnih.gov
Poly(amino acid)-CAMChloramphenicol (reduced nitro)Poly(amino acids)Conjugation nih.gov
Antimicrobial Peptide-CAMChloramphenicolAntimicrobial PeptidesConjugation nih.gov

Homodimer Synthesis

Chloramphenicol homodimers, consisting of two chloramphenicol units linked by a spacer, have been synthesized to explore their potential for enhanced activity nih.govresearchgate.net. The synthesis of these dimers typically involves the condensation of chloramphenicol base (CLB), a derivative of chloramphenicol where the dichloroacetyl group is removed, with dicarboxylic acids of varying lengths and functionalities nih.govresearchgate.net. Coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly used in the presence of bases like ethyldiisopropylamine nih.govresearchgate.net. The dicarboxylic acids used as linkers can be aliphatic or aromatic researchgate.net.

Table 3: Examples of Linkers Used in Chloramphenicol Homodimer Synthesis

Linker TypeExamples of Dicarboxylic AcidsReference
Aliphatic DicarboxylicMalonic acid, Adipic acid, Suberic acid, Azelaic acid nih.govresearchgate.net
Aromatic DicarboxylicTerephthaloyl chloride, 1,4-phenylenediacrylic acid nih.govresearchgate.net

Triphenylphosphonium (TPP) Analogs

Triphenylphosphonium (TPP) analogs of chloramphenicol have been synthesized as chimeric compounds combining the ribosome-targeting ability of chloramphenicol with the membrane-penetrating properties of TPP cations mdpi.comresearchgate.netpreprints.org. The synthesis of these analogs, such as CAM-Cn-TPP where 'n' indicates the length of an alkyl linker, involves the acylation of chloramphenicol amine (CAM) with carboxyl derivatives of TPP mdpi.comresearchgate.netpreprints.org. This is often achieved using succinimide (B58015) esters mdpi.compreprints.org. For example, the synthesis of CAM-C4-TPP involves reacting chloramphenicol amine with (4-(N-succinimidyl)carboxybutyl)triphenyl-phosphonium bromide researchgate.netresearchgate.net. Longer linkers, such as C10 and C14, have also been incorporated, sometimes including amide groups to potentially reduce lipophilicity mdpi.compreprints.orggencat.cat. The synthesis typically involves coupling a protected amino acid or a linker with CAMA, followed by deprotection and subsequent coupling with a TPP-containing moiety preprints.orggencat.cat.

Structure-Activity Relationship Studies

Elucidation of Molecular Basis of Action

The molecular basis of chloramphenicol's action involves its binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, which inhibits peptide bond formation during protein synthesis. afjbs.commdpi.comnih.govoup.com Chloramphenicol binds to the A site of the PTC, preventing the proper positioning of the aminoacyl-tRNA. nih.govmdpi.com Crystallographic studies have revealed that chloramphenicol interacts with specific nucleotides in the 23S rRNA, including A2451, G2505, and U2506, and forms hydrogen bonds with the 23S rRNA nucleotides through its hydroxyl groups and the carbonyl group of the dichloroacetamide residue. mdpi.comnih.govbenthamopen.com The p-nitro moiety of chloramphenicol is in close proximity to the aminoacyl moiety of P-site bound tRNA, influencing inhibitory activity. mdpi.com

Modifications to the chloramphenicol structure can affect its interaction with the ribosome. For instance, aminoacyl and peptidyl conjugates of CAM have been synthesized to introduce additional binding sites and study interactions with the ribosomal tunnel. mdpi.comnih.govmdpi.com Studies with amino acid analogs of chloramphenicol have shown that they bind to the PTC, with some exhibiting better affinity than the parent compound, although their inhibitory properties may not always correlate with binding affinity. nih.govresearchgate.net

Impact of Modifications on Ribosomal Binding and Inhibition

Modifications to the core structure of chloramphenicol can significantly impact its binding to the ribosome and its inhibitory activity. The dichloroamino phenyl ring is crucial for antimicrobial activity, and substitutions on this ring can affect potency and spectrum. afjbs.com The acetyl group attached to the secondary carbon plays a role in inhibiting peptidyl transferase activity. afjbs.com Alterations to the cyanide functional groups, such as esterification or amidation, can affect interactions with bacterial ribosomes. afjbs.com

Studies have explored modifications at various positions of the chloramphenicol molecule. For example, O-acyl derivatives, including chloramphenicol succinate, are often prodrugs that are hydrolyzed to the active chloramphenicol. mdpi.comnih.gov Aminoacyl derivatives have shown varying affinities for the ribosome, with some binding more strongly than chloramphenicol. nih.govresearchgate.net However, high binding affinity does not always translate to improved inhibitory activity. nih.gov Modifications to the dichloroacetyl tail or the primary hydroxyl group by tethering basic amino acids have also been investigated for their impact on ribosomal binding and antibacterial action. researchgate.netresearchgate.net The stereochemistry of chloramphenicol is also critical, with only the D-threo isomer exhibiting antimicrobial activity. mdpi.comafjbs.com

Influence on Antimicrobial Activity Spectrum and Potency

Structural modifications to chloramphenicol can influence its antimicrobial activity spectrum and potency against various bacterial strains. Derivatives have been synthesized with the goal of enhancing activity against specific pathogens or antibiotic-resistant strains and broadening the spectrum of activity. afjbs.com

Fluorinated analogs, such as florfenicol (B1672845), have demonstrated activity similar to or stronger than chloramphenicol against many bacterial strains and are active against some CAM-resistant strains. msdvetmanual.comresearchgate.net Modifications at positions 1 and 3 of the chloramphenicol structure have been shown to prevent enzymatic inactivation by acetyl- and phosphotransferases, leading to improved efficacy against resistant strains. nih.gov

Studies on α,β-unsaturated carbonyl derivatives have shown the importance of the enone structural residue for antibacterial activity. mdpi.com Some derivatives have demonstrated lower ability to induce resistance compared to chloramphenicol. mdpi.com Amino acid conjugates of chloramphenicol have shown varying degrees of antimicrobial efficacy, with some exhibiting enhanced activity against certain bacterial strains compared to the parent compound. afjbs.combiointerfaceresearch.com

Table 1 provides examples of how modifications influence antimicrobial activity:

Compound TypeModification LocationObserved Impact on ActivitySource
O-acyl derivatives1- or 3-hydroxy groupMaintained or improved activity against certain strains (e.g., Mycobacterium spp.). mdpi.comnih.gov mdpi.comnih.gov
α,β-Unsaturated Carbonyl DerivativesDichloroacetyl tailAbility to overcome resistance in S. aureus. mdpi.com mdpi.com
Amino Acid/Peptide ConjugatesVarious (e.g., via succinate linker, dichloroacetyl tail, primary hydroxyl)Varied activity, some with enhanced potency or activity against resistant strains. afjbs.commdpi.comnih.govresearchgate.netbiointerfaceresearch.com afjbs.commdpi.comnih.govresearchgate.netbiointerfaceresearch.com
Fluorinated Analogs (e.g., Florfenicol)Replacement of p-nitro group with methyl sulfonyl and addition of fluorineIncreased activity against many strains, activity against some resistant strains. msdvetmanual.comresearchgate.net msdvetmanual.comresearchgate.net

Derivatives with Improved Safety Profiles

A significant area of research focuses on developing chloramphenicol derivatives with improved safety profiles compared to the parent compound, which is associated with serious adverse effects like aplastic anemia. afjbs.commdpi.comannualreviews.org The p-nitro group of chloramphenicol has been implicated as a structural feature potentially underlying the development of aplastic anemia. annualreviews.org

Analogs like thiamphenicol (B1682257) and florfenicol, which lack the aromatic nitro group, have shown a more favorable toxicity profile than chloramphenicol. mdpi.commsdvetmanual.comannualreviews.org Florfenicol, a thiamphenicol derivative with a fluorine molecule, also demonstrates reduced bacterial resistance. msdvetmanual.com

Combining chloramphenicol with essential amino acids has been explored as a strategy to reduce its toxicity while maintaining antimicrobial activity. conicet.gov.ar For instance, combinations with amino acids like leucine (B10760876) have shown decreased oxidative stress production in human leukocytes in vitro. conicet.gov.ar

Chloramphenicol succinate (27072-45-3) itself has been studied regarding its toxicity. It is a competitive substrate and inhibitor of succinate dehydrogenase (SDH), which has been suggested as a possible reason for its toxicity. medchemexpress.comnih.gov

Derivatives with Activity against Resistant Strains

The emergence of bacterial resistance is a major challenge in the use of chloramphenicol. Resistance mechanisms include enzymatic inactivation by chloramphenicol acetyltransferases (CATs), efflux systems, target site mutations, and reduced permeability. oup.commdpi.commdpi.com Research on derivatives aims to overcome these resistance mechanisms.

Modifications to the chloramphenicol structure can circumvent resistance. For example, derivatives with modifications at positions 1 and 3 can evade acetylation by CAT enzymes. nih.gov α,β-Unsaturated carbonyl derivatives have shown activity against S. aureus strains resistant to chloramphenicol, possibly due to the lack of hydroxyl groups targeted by acetyltransferases. mdpi.com

Fluorinated analogs like florfenicol are active against strains resistant to CAM and thiamphenicol that possess the cat gene, although they may not be effective against strains with floR genes encoding efflux pumps. mdpi.comnih.gov

Hybrid molecules combining chloramphenicol with other antibiotics, such as azithromycin, have been investigated for their ability to overcome resistance. Some hybrids have shown activity against E. coli strains resistant to chloramphenicol due to the presence of chloramphenicol acetyltransferase. mdpi.com

Novel chloramphenicol analogs have demonstrated activity against a broad spectrum of chloramphenicol-resistant pathogenic bacteria. jneonatalsurg.comekb.eg For example, a bis-dichloroacetyl derivative of ornithine has shown high antimicrobial activity against resistant strains. mdpi.com Compound 43, a CAM dimer, demonstrated superior activity against resistant strains of Pseudomonas aeruginosa and E. coli compared to wild-type strains. mdpi.comnih.gov

Table 2 summarizes examples of derivatives active against resistant strains:

Derivative TypeMechanism of Overcoming ResistanceExamples of Activity Against Resistant StrainsSource
Modified at 1 and/or 3 hydroxyl groupsEvasion of enzymatic acetylation by CATs. nih.govEfficacy against strains overexpressing acetyltransferase activity. nih.gov nih.gov
α,β-Unsaturated Carbonyl DerivativesLack of hydroxyl groups targeted by acetyltransferases. mdpi.comActivity against CAM-resistant S. aureus. mdpi.com mdpi.com
Fluorinated Analogs (e.g., Florfenicol)Different structure less susceptible to some resistance mechanisms. msdvetmanual.comActivity against strains with cat gene. mdpi.commsdvetmanual.comnih.gov mdpi.commsdvetmanual.comnih.gov
Hybrid Molecules (e.g., Azithromycin-Chloramphenicol)Circumventing specific resistance mechanisms (e.g., CAT). mdpi.comActivity against E. coli resistant due to CAT. mdpi.com mdpi.com
Bis-dichloroacetyl derivative of ornithineNot explicitly stated, but shows high activity against resistant strains. mdpi.comHigh antimicrobial activity against resistant strains. mdpi.com mdpi.com
CAM dimer (Compound 43)Dual binding sites on the ribosome. mdpi.comSuperior activity against resistant P. aeruginosa and E. coli. mdpi.comnih.gov mdpi.comnih.gov

Repurposing and Novel Therapeutic Applications of Chloramphenicol

Anticancer Research

Recent research has investigated the potential of Chloramphenicol (B1208) and its derivatives as anticancer agents. This interest stems partly from the observation that antibiotics targeting bacterial protein synthesis can also affect mammalian mitochondrial protein synthesis due to the evolutionary similarities between bacteria and mitochondria. nih.govresearchgate.netoncotarget.org

Targeting Cancer Stem Cells and Mitochondrial Biogenesis

A key area of research involves the targeting of cancer stem cells (CSCs), which are considered crucial for tumor initiation, progression, metastasis, and recurrence. Studies suggest that CSCs may have a strong dependence on mitochondrial biogenesis and activity for their survival and proliferation. nih.govmdpi.comresearchgate.net Chloramphenicol is among the antibiotics that inhibit mitochondrial biogenesis by binding to the large subunit of the mitochondrial ribosome, thereby preventing the translation of mitochondrial proteins essential for oxidative phosphorylation (OXPHOS). nih.govresearchgate.net This inhibitory effect on mitochondrial protein synthesis and subsequent impact on mitochondrial biogenesis is being explored as a strategy to eradicate CSCs across various tumor types. nih.govmdpi.comresearchgate.net

Inhibition of Tumor-Sphere Formation

In vitro studies have demonstrated that Chloramphenicol can inhibit tumor-sphere formation, a characteristic indicative of the self-renewal capacity of cancer stem cells. For instance, treatment of MCF7 breast cancer cells with Chloramphenicol resulted in the inhibition of mammosphere formation with an IC₅₀ of approximately 200 μM. nih.govresearchgate.netmdpi.com While effective, Chloramphenicol was found to be less potent in inhibiting mammosphere formation compared to other tested mitochondrial inhibitors like azithromycin, doxycycline, and tigecycline (B611373) in some studies. nih.govresearchgate.net This inhibitory effect on tumor-sphere formation has been observed in various cancer cell lines across different tumor types, including breast, DCIS, ovarian, prostate, lung, pancreatic, melanoma, and glioblastoma. nih.govoncotarget.orgresearchgate.nettoku-e.commdpi.comtoku-e.com

In Vitro Studies on Cancer Cell Lines (e.g., Leukemic Cells)

In vitro studies have indicated that Chloramphenicol, both alone and in combination with other anticancer drugs, can inhibit the growth of various cancer cell lines, including leukemic cell lines. mdpi.comindexcopernicus.comjkscience.org Research on chronic myelogenous leukemia K562 cells showed that Chloramphenicol inhibited cell growth in a dose-dependent manner. jmb.or.krjmb.or.kr This inhibition was associated with the arrest of the cell cycle and the induction of apoptotic cell death through a caspase-dependent pathway at therapeutic concentrations. jmb.or.krjmb.or.kr Chloramphenicol has also shown growth inhibition (GI₅₀) in MOLT-4 leukemia cell lines and total growth inhibition (TGI) within studied concentrations. indexcopernicus.com Some studies have explored Chloramphenicol derivatives, such as N-phenyl 2,2 dichloroacetamide (PDA), for their potential anticancer effects on cell lines like A549 lung cancer cells. ddl-conference.comtandfonline.com

Combination Therapies with Other Anticancer Drugs

Investigations have explored the potential of using Chloramphenicol in combination with other anticancer drugs. Previous in vitro studies have suggested that combining Chloramphenicol with other anticancer agents can lead to enhanced inhibition of cancer cell growth compared to using the anticancer drugs alone. mdpi.comjkscience.org The rationale behind such combinations often involves targeting different pathways or exploiting synergistic effects. For example, the combination of antimicrobial photodynamic inactivation and chemotherapy, including with agents like Chloramphenicol, has been reported for antibacterial applications and is being explored for potential relevance in cancer therapy, although the enhancement of photodynamic activity can be dependent on the specific agents used. rsc.org

Matrix Metalloproteinase-13-Associated Cancer Cell Invasion Inhibition

Research has also explored the relationship between Chloramphenicol and matrix metalloproteinase-13 (MMP-13). Some evidence suggests that Chloramphenicol can induce mitochondrial stress, which in turn may promote matrix metalloproteinase-13-associated cancer cell invasion. mdpi.comnih.govmedchemexpress.comnih.gov Studies have found that Chloramphenicol treatment can increase MMP-13 mRNA expression and protein levels in conditioned medium, leading to increased cancer cell invasion. nih.govglpbio.cn This effect appears to be mediated through the activation of signaling pathways such as PI-3 kinase/Akt/c-Jun N-terminal kinases (JNK), which contribute to MMP-13 expression and cell invasion. nih.govglpbio.cn However, it is also noted that Chloramphenicol-induced cancer cell invasion could be inhibited by an MMP-13 inhibitor. nih.gov The findings in this area highlight the complex effects of Chloramphenicol on cancer cell behavior and the need for caution, especially during cancer therapy, considering its potential to induce factors associated with invasion. nih.gov

Antifungal/Anti-yeast Activity Research

While primarily known as an antibacterial agent, research has also investigated the antifungal and anti-yeast activity of Chloramphenicol. A preliminary report explored the in vitro anti-yeast activity of Chloramphenicol against 30 representative yeast strains. researchgate.netsci-hub.senih.govresearchgate.net The study utilized the disc diffusion method and found that most of the tested yeasts (73.3%) showed inhibition zones to Chloramphenicol impregnated discs at a concentration of 200 mg/mL. researchgate.netsci-hub.senih.gov The anti-yeast activities of Chloramphenicol were found to be comparable to some other known antifungal compounds tested. researchgate.netsci-hub.senih.gov However, certain species, including some Candida albicans strains, Candida famata, Candida glabrata, Candida haemolonei, and Cryptococcus neoformans, showed no inhibition zones at this concentration and were considered resistant. researchgate.netsci-hub.senih.gov Another study evaluated an ophthalmic combination containing Chloramphenicol, tetracycline, and colistimethate sodium for its efficacy against Candida species, noting an additive effect for the majority of tested strains. oculistaitaliano.it It was hypothesized that colistimethate sodium might increase yeast membrane permeability to Chloramphenicol and tetracycline, allowing them to inhibit mitochondrial protein synthesis. oculistaitaliano.it

Anti-yeast Activity of Chloramphenicol (200 mg/mL) against Representative Yeast Strains

Yeast Strains TestedPercentage Showing Inhibition Zone
Representative Yeasts (Total 30)73.3%
Candida albicans (some strains), Candida famata, Candida glabrata, Candida haemolonei, Cryptococcus neoformans0% (Resistant)

Data based on in vitro disc diffusion method. researchgate.netsci-hub.senih.gov

Comparison of Anti-yeast Activity with Standard Antifungal Agents (Selected Examples)

Antimicrobial AgentConcentrationPercentage of Strains Inhibited
Chloramphenicol200 mg/mL73.3%
Caspofungin acetate50 mg/mL83.3%
Ketoconazole200 mg/mL70%
Metronidazole10%10%

Data based on in vitro disc diffusion method against 30 representative yeast strains. researchgate.netsci-hub.senih.gov

Research on Topical Applications and Novel Delivery Systems

Novel drug delivery systems, particularly for topical and dermal applications, are an active area of research. These systems aim to improve drug penetration, localization, and release kinetics. FITC is frequently used as a model compound or label to evaluate the performance of such delivery systems due to its detectability via fluorescence.

Studies Utilizing Liposome-in-Hydrogel Systems for Dermal Delivery

Liposome-in-hydrogel systems represent a promising approach for topical and dermal drug delivery, combining the advantages of liposomes (e.g., encapsulation, potential for enhanced penetration) with those of hydrogels (e.g., sustained release, biocompatibility, ease of application). In the development and characterization of these complex delivery systems, FITC is often encapsulated within liposomes or incorporated into the hydrogel matrix to serve as a fluorescent tracer. By monitoring the fluorescence of FITC, researchers can study the encapsulation efficiency of the liposomes, their release profile from the hydrogel, and their penetration into or across the skin layers in in vitro and ex vivo models. For instance, studies evaluating liposomal formulations or polymeric nanoparticles intended for delivery have used FITC labeling to assess cellular association and internalization. The observation of FITC fluorescence within cells or tissues indicates the successful delivery of the labeled carrier system. This application of FITC is crucial for optimizing the design and performance of liposome-in-hydrogel systems and other novel delivery platforms for potential dermal applications.

Environmental Research and Ecological Impact of Chloramphenicol

Occurrence and Distribution in Aquatic Environments

Chloramphenicol (B1208) has been frequently detected in various aquatic environments globally. nih.gov Its widespread presence is attributed to various sources, leading to its distribution in wastewater, rivers, and sediments. nih.govrsc.org

Presence in Wastewater, Rivers, and Sediments

Chloramphenicol has been found in municipal sewage, river water, and sediment. rsc.org Studies have reported its presence in the influents and effluents of wastewater treatment plants. nih.gov For instance, one study measured chloramphenicol in municipal wastewater treatment plants in Beijing, China, with concentrations ranging from 5.8 to 47.4 µg L⁻¹ in influent and up to 46.9 ng L⁻¹ in effluent. nih.govrsc.org The antibiotic has also been detected in rivers, with concentrations varying based on factors such as seasonal changes and nearby activities like aquaculture. researchgate.netbioline.org.br

Sources of Environmental Contamination (e.g., Livestock, Aquaculture, Hospital Effluents)

The primary sources of chloramphenicol contamination in the environment include therapeutic use in humans and animals, livestock farming, aquaculture, and hospital effluents. nih.govresearchgate.netacs.org Aquaculture operations, in particular, are significant contributors to the environmental propagation of chloramphenicol due to its common use to prevent or control diseases in fish and shrimp. researchgate.netbioline.org.br It can enter the environment through medicated feeds, leaching from uneaten feed, animal excrement, and direct discharge of pharmaceutical wastewater. bioline.org.br Hospital wastewaters also contain chloramphenicol residues. nih.govresearchgate.net

Ecological Toxicity and Effects on Aquatic Organisms

Chloramphenicol exhibits a high level of ecological toxicity towards aquatic organisms. nih.govresearchgate.netresearchgate.net Its presence in aquatic environments can disrupt ecosystems. nih.govresearchgate.net

Impact on Microbial Communities and Algae

Chloramphenicol can inhibit the growth and development of various types of algae, including green algae, blue-green algae, marine algae, and freshwater green algae. nih.govresearchgate.net This inhibition occurs through interference with specific protein regulation. researchgate.netresearchgate.net The antibiotic's effect on microbial communities is also a concern, as it can contribute to the development of antibiotic resistance in bacteria. nih.govresearchgate.netfrontiersin.org Long-term exposure to antibiotic pollution like chloramphenicol has been identified as a critical factor in the increasing development of gene resistance in many bacteria. researchgate.netfrontiersin.org

Environmental Degradation and Removal Technologies

Addressing chloramphenicol contamination requires effective environmental degradation processes and removal technologies. nih.govacs.org

Environmental degradation of chloramphenicol can occur through various pathways, including microbial degradation. nih.gov Bacterial strains capable of degrading chloramphenicol have been isolated from environments like activated sludge. nih.govacs.org These bacteria can utilize chloramphenicol as a sole source of carbon, nitrogen, and energy, degrading it through different metabolic pathways, such as acetylation, hydroxyl oxidation, and oxidation (C1-C2 bond cleavage). nih.gov These pathways can lead to the formation of intermediate products. acs.orgmdpi.com

Various methods have been developed for the treatment of chloramphenicol pollution, including chemical, biological, and physicochemical methods. nih.gov Adsorption is considered a widely used physicochemical method due to its efficiency, reusability, and cost-effectiveness. nih.govmdpi.com

Adsorption Techniques (e.g., Biochar, Activated Carbon, MOFs)

Adsorption techniques employ various materials to remove chloramphenicol from water. nih.gov These adsorbents include carbon-based materials like biochar and activated carbon, as well as metal-organic frameworks (MOFs). nih.govmdpi.commdpi.com Biochar, produced from the pyrolysis of organic biomass, is considered a promising and cost-effective adsorbent for antibiotic removal, including chloramphenicol. mdpi.commdpi.comresearchgate.net Activated carbon is also commonly used due to its high porosity and surface functional groups. mdpi.comacademie-sciences.fr Metal-organic frameworks and composites are also utilized as adsorbents for chloramphenicol. nih.govresearchgate.net The efficiency of adsorption is influenced by factors such as the type of adsorbent, dose, pH, temperature, initial concentration, and contact time. nih.govresearchgate.net

Interactive Data Tables:

While specific quantitative data tables with comparable formats across different studies were not consistently available in the search results, the text provides some examples of concentrations found in different environments.

Example Data Points (Illustrative based on text):

EnvironmentChloramphenicol Concentration RangeSource
Municipal Sewage (Influent)5.8 – 47.4 µg L⁻¹ rsc.org
Municipal Sewage (Effluent)Up to 46.9 ng L⁻¹ nih.gov
River Water (Han River, Korea)Average 31 ng L⁻¹ nih.gov
Freshwater Aquaculture Pond Water112.3 ng/L bioline.org.br
Freshwater Aquaculture Pond Sediment0.1957 mg/kg bioline.org.br

Note: These are illustrative data points extracted from different studies and may not be directly comparable due to varying methodologies and locations.

CAS number 27072-45-3 corresponds to Fluorescein 5(6)-isothiocyanate (FITC), a fluorescent labeling reagent. scbt.comnih.govwikipedia.orgsigmaaldrich.com The outline provided for the article, however, details sections related to the environmental research and ecological impact of Chloramphenicol.

There appears to be a discrepancy between the chemical compound identified by the provided CAS number (this compound, which is FITC) and the subject matter specified in the outline (Chloramphenicol).

To ensure the accuracy and relevance of the article, please clarify which chemical compound the article should focus on:

Fluorescein 5(6)-isothiocyanate (CAS this compound)

Chloramphenicol

If the subject is Chloramphenicol, please provide the correct CAS number for this compound. If the subject is Fluorescein 5(6)-isothiocyanate, a new outline relevant to its environmental research and ecological impact would be required.

Advanced Methodologies in Chloramphenicol Research

Structural Biology Techniques

Structural biology has been instrumental in visualizing the binding of chloramphenicol (B1208) to the ribosome at an atomic level. Techniques like X-ray crystallography and cryo-electron microscopy have revealed the specific nucleotides and ribosomal components involved in the drug's mechanism of action.

X-ray crystallography has provided the foundational understanding of how chloramphenicol interacts with the 50S ribosomal subunit. By crystallizing the drug in complex with the ribosome, researchers have been able to map its precise binding site within the peptidyl transferase center (PTC), the catalytic heart of the ribosome.

High-resolution crystal structures, such as those of the Thermus thermophilus 70S ribosome in complex with chloramphenicol, have been determined to resolutions as high as 2.65 Å. nih.govnih.gov These structures reveal that chloramphenicol binds in the A-site of the PTC, sterically hindering the proper positioning of the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA). biorxiv.org This direct obstruction prevents the formation of a peptide bond. mdpi.com The binding site is characterized by interactions with specific 23S rRNA nucleotides. mdpi.com The dichloroacetyl group of the antibiotic is a key feature, and its orientation is critical for inhibitory activity. nih.gov Interestingly, structural studies have also shown that the presence of specific amino acids, such as glycine (B1666218), in the A-site can allow for peptide bond formation to proceed even in the presence of chloramphenicol, highlighting a context-dependent inhibition mechanism. nih.gov

Study Organism Technique Resolution Key Findings
Thermus thermophilusX-ray Crystallography2.65 ÅRevealed direct steric collision between chloramphenicol and erythromycin (B1671065) binding sites. nih.govnih.gov
Deinococcus radioduransX-ray CrystallographyN/AShowed chloramphenicol binding to the A-site of the peptidyl transferase center. nih.gov
Mycoplasma pneumoniaeCryo-Electron Tomography3.0 ÅVisualized chloramphenicol's interaction with natural nascent peptides and tRNAs in the PTC within the cell. biorxiv.org

While X-ray crystallography provides static, high-resolution snapshots, cryo-electron microscopy (cryo-EM) offers the ability to study large, dynamic complexes like ribosomal precursors in near-native states. Recent studies have used cryo-EM to investigate the multifaceted effects of chloramphenicol on the maturation of the 50S ribosomal subunit in Escherichia coli. nih.govmdpi.com

These cryo-EM analyses have revealed that chloramphenicol treatment leads to the accumulation of several pre-50S intermediate particles. nih.gov Structural analysis of these intermediates showed that the antibiotic severely impedes the formation and folding of critical regions of the 50S subunit, including the central protuberance. nih.govmdpi.com This indicates that in addition to inhibiting the function of mature ribosomes, chloramphenicol also disrupts their biogenesis. The drug appears to interfere with 50S maturation through both direct binding to ribosomal precursors and indirect mechanisms, such as disrupting the balance of ribosomal proteins. nih.govmdpi.com

Biochemical and Molecular Biology Assays

Biochemical and molecular biology assays are essential for corroborating structural data and quantifying the functional effects of chloramphenicol on protein synthesis. These assays directly measure the inhibition of translation and the binding affinity of the drug to its ribosomal target.

In vitro translation systems, which reconstitute the machinery of protein synthesis in a test tube, are a cornerstone of research into antibiotic mechanisms. These assays directly measure the synthesis of a reporter protein (e.g., by monitoring the incorporation of radiolabeled amino acids) in the presence of an inhibitor.

Studies using cell-free systems from both mammalian and microbial sources have demonstrated chloramphenicol's potent inhibitory effects. nih.gov Such assays have been used to show that the inhibitory activity of chloramphenicol is dose-dependent. nih.gov Furthermore, these systems have been crucial for studying chloramphenicol derivatives, such as peptide-conjugated analogs. For example, an in vitro protein biosynthesis inhibition assay showed that a specific peptide-chloramphenicol analog demonstrated similar activity to the parent antibiotic. mdpi.com

Determining the affinity and specificity of an antibiotic for its target is fundamental to understanding its action. Ribosome binding studies quantify the interaction between chloramphenicol and the ribosome. Radioligand binding assays, using radiolabeled chloramphenicol, have been used to determine its binding affinity.

Chemical footprinting or protection assays provide a more detailed view of the binding site. In this technique, the ribosome-drug complex is treated with a chemical probe that modifies accessible rRNA nucleotides. The bound drug protects specific nucleotides from modification, and these protected sites can be identified, thereby mapping the antibiotic's footprint on the ribosome. Crosslinking approaches have also been employed to identify nucleotides in close proximity to the bound drug, confirming a conserved binding site at the entrance to the peptide exit tunnel in both archaeal and bacterial ribosomes. nih.gov ELISA assays have further demonstrated the direct binding of chloramphenicol to ribosomal precursors, supporting the findings from cryo-EM studies that the drug interferes with ribosome assembly. nih.govmdpi.com

Assays that specifically monitor the peptidyltransferase reaction provide direct evidence of chloramphenicol's interference with peptide bond formation. The classic "puromycin reaction" is a model system for this process. In this assay, the antibiotic puromycin, which mimics the aminoacyl end of a tRNA, acts as an acceptor substrate for the nascent polypeptide chain.

Enzyme Activity Assays (e.g., CATs, Oxidases)

Enzyme activity assays are fundamental in chloramphenicol research, primarily for quantifying resistance mechanisms and studying metabolic pathways. The most prominent of these is the Chloramphenicol Acetyltransferase (CAT) assay. CAT is a bacterial enzyme that confers resistance by catalyzing the acetylation of chloramphenicol, rendering it unable to bind to bacterial ribosomes. wikipedia.org This enzymatic inactivation is the most frequently encountered mechanism of chloramphenicol resistance. oup.com

The CAT assay is widely used as a reporter system to measure the activity of a specific promoter. wikipedia.orgdavidson.edu In this system, the promoter of interest is linked to the CAT gene; the subsequent measurement of CAT enzyme activity provides a quantitative assessment of the promoter's strength. revvity.comnih.gov The assay typically involves incubating a cell lysate with radiolabeled chloramphenicol (e.g., [¹⁴C]chloramphenicol) and the acetyl group donor, acetyl-coenzyme A. nih.govresearchgate.net The CAT enzyme transfers an acetyl group to chloramphenicol, and the resulting acetylated forms can be separated from the original compound using methods like thin-layer chromatography (TLC). wikipedia.orgdavidson.edunih.gov Quantification is then achieved by measuring the radioactivity of the separated spots via autoradiography, PhosphorImager analysis, or scintillation counting. davidson.edunih.govresearchgate.net A more rapid, two-phase CAT assay utilizes radiolabeled Acetyl Coenzyme A, where the acetylated chloramphenicol product diffuses into a water-immiscible scintillation cocktail, allowing for direct and continuous measurement of enzyme activity. revvity.com

More recently, other enzymatic inactivation mechanisms have been identified. For instance, a novel oxidase, CmO, was discovered in Sphingobium sp. strain CAP-1. asm.org This enzyme is involved in the inactivation of both chloramphenicol and thiamphenicol (B1682257) by catalyzing oxidation at the C-1′ and C-3′ positions of the molecules, representing a previously unknown enzymatic oxidation mechanism for chloramphenicol resistance. asm.org

Site-Directed Mutagenesis for Target Identification

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes into a DNA sequence. wikipedia.orgscispace.com This method is crucial in chloramphenicol research for investigating the structure and biological activity of proteins, identifying drug targets, and understanding resistance mechanisms. wikipedia.org By altering specific amino acids in a target protein, researchers can determine their importance in drug binding or catalytic activity.

A primary application is in the study of resistance enzymes like Chloramphenicol Acetyltransferase (CAT). The crystal structure of CAT reveals that a specific histidine residue (His195 in the E. coli enzyme) is essential for its catalytic activity, acting as a general base catalyst. wikipedia.org Site-directed mutagenesis can be used to substitute this histidine with another amino acid, and the resulting loss of enzyme function would experimentally confirm its critical role in the acetylation of chloramphenicol.

This technique is also instrumental in creating and modifying resistance gene cassettes for marker replacement mutagenesis in bacteria. nih.gov For example, a mutagenesis plasmid containing a mutated gene of interest and a chloramphenicol resistance marker can be introduced into bacteria like Yersinia. researchgate.net Through a process of homologous recombination, the original wild-type gene on the bacterial chromosome can be exchanged for the mutated version. This allows for the in-depth study of gene function and its role in processes like antibiotic susceptibility. researchgate.net

Cellular and In Vivo Models

Bacterial Susceptibility Testing (MIC, Agar (B569324) Diffusion, Broth Microdilution)

Bacterial susceptibility testing is essential for determining the effectiveness of chloramphenicol against specific bacterial isolates. The primary methods used are broth microdilution, agar diffusion, and the determination of the Minimum Inhibitory Concentration (MIC). pharmahealthsciences.net The MIC is defined as the lowest concentration of an antibiotic that completely inhibits the visible growth of a bacterium in vitro. nih.gov

Broth Microdilution: This is a common method for determining the MIC. pharmahealthsciences.net It involves preparing a series of dilutions of chloramphenicol in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is read as the lowest concentration of chloramphenicol in which no visible growth is observed. nih.gov For bacteriostatic antibiotics like chloramphenicol, pinpoint growth at the bottom of the well may be disregarded. nih.gov

Agar Diffusion (Disk Diffusion): In this method, a paper disk impregnated with a standard amount of chloramphenicol is placed on an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the bacteria is determined by measuring the diameter of the zone of growth inhibition around the disk. scielo.br

MIC values for chloramphenicol vary significantly across different bacterial species and strains, often reflecting the presence or absence of resistance mechanisms.

Bacterial SpeciesMIC Range (µg/mL or ppm)Reference
Listeria monocytogenes4 - 50 nih.gov
Bifidobacterium spp. (animal origin)Generally susceptible researchgate.net
Staphylococcus pseudintermedius (from dogs with KCS)Susceptible breakpoint: ≤8 scielo.br
Pseudomonas putida KT2440Resistant up to 25 nih.gov

Mammalian Cell Culture Studies (e.g., Leukemia Cell Lines, Hematopoietic Cells)

Mammalian cell culture models, particularly those using leukemia and hematopoietic cells, are critical for investigating the hematological toxicity of chloramphenicol, a major concern that limits its clinical use. jmb.or.kr Studies have explored its effects on cell growth, differentiation, and apoptosis, providing insights into the mechanisms of both dose-related bone marrow suppression and idiosyncratic aplastic anemia. aacrjournals.orgnih.gov

Research using the chronic myelogenous leukemia K562 cell line showed that chloramphenicol inhibits cell growth in a dose-dependent manner by arresting the cell cycle and induces apoptotic cell death through a caspase-dependent pathway. jmb.or.kr In other studies, chloramphenicol was found to inhibit the growth of multiple myeloma (MM) cell lines and primary MM cells by sharply suppressing ATP levels and inducing apoptosis at higher concentrations. nih.gov

Conversely, some studies suggest a more complex role in leukemogenesis. In a mouse T-cell model, chloramphenicol was shown to induce abnormal cell differentiation and inhibit activation-induced apoptosis. aacrjournals.org This inhibition of apoptosis, a critical process for cellular homeostasis, was proposed as a potential mechanism for the development of leukemia associated with chloramphenicol use. aacrjournals.org The drug has also been shown to inhibit mitochondrial protein synthesis in mammalian cells, which is thought to be a key factor in its bone marrow toxicity. nih.govnih.gov These in vitro studies using cancer cell lines and hematopoietic cells continue to be vital for elucidating the dual nature of chloramphenicol as both a potential anti-cancer agent and a compound linked to hematologic disorders. mdpi.com

Genomic and Proteomic Approaches

Genomic and proteomic approaches have provided powerful tools to understand the mechanisms of action and resistance to chloramphenicol at a molecular level. These high-throughput methods allow for a global view of how bacteria respond to the antibiotic.

Genomic studies focus on identifying the genetic basis of resistance. The most common resistance mechanism involves the cat genes, which encode chloramphenicol acetyltransferases. nih.gov Genomic analyses of large collections of bacterial isolates, such as E. coli and Klebsiella spp., have been used to track the prevalence of various cat genes (e.g., catA1, catB3, catB4) and other resistance genes like those for efflux pumps (cmlA) or phosphotransferases. nih.govnih.gov Such studies have revealed interesting phenomena, such as a high number of phenotypically susceptible isolates that still carry cat genes, often due to gene degradation by insertion sequences. nih.govbiorxiv.org

Proteomic studies analyze the changes in the entire protein complement of an organism in response to chloramphenicol exposure. Using techniques like 2D-gel electrophoresis and mass spectrometry, researchers can identify specific proteins that are up- or down-regulated. nih.govacs.org In bacteria like Bacillus subtilis and Escherichia coli, exposure to chloramphenicol leads to the upregulation of ribosomal proteins and translation elongation factors, which is interpreted as a cellular strategy to counteract the inhibition of protein synthesis. nih.govnih.gov Proteomic profiling has also been used to identify novel resistance mechanisms. For example, comparative proteomics helped identify outer membrane proteins like TolC and OmpW as being critically altered in chloramphenicol-resistant E. coli. acs.org Similarly, a combined genomic and proteomic analysis led to the discovery of a novel oxidase (CmO) responsible for chloramphenicol inactivation in Sphingomonadaceae. asm.org These approaches provide a comprehensive picture of the cellular response to chloramphenicol, from genetic determinants of resistance to the physiological adjustments in protein expression. nih.gov

Transcriptomic Analyses (e.g., RNA-Seq, Transposon-Directed Insertion Site Sequencing)

Transcriptomic analyses are crucial for examining the global changes in gene expression within bacteria upon exposure to Chloramphenicol. These methods reveal the cellular response to the antibiotic, highlighting upregulated and downregulated genes involved in stress responses, resistance mechanisms, and metabolic adjustments.

RNA-Seq (RNA-Sequencing): This powerful technique provides a comprehensive snapshot of the entire transcriptome. Studies using RNA-Seq have been instrumental in understanding the transcriptional control of Chloramphenicol resistance. For instance, differential RNA-seq (dRNA-seq) has been used to identify specific transcriptional start sites (TSS) in the promoter regions of efflux pump genes, such as craA (also known as mdfA) in Acinetobacter baumannii. researchgate.net This level of detail allows researchers to differentiate between transcripts originating from different promoters and quantify their abundance under various conditions, revealing complex regulatory networks. researchgate.net Integrated multi-omics approaches that include metatranscriptomic sequencing have further elucidated the expression patterns of genes involved in Chloramphenicol biotransformation in microbial consortia. nih.gov For example, the gene capO showed a significant upregulation in Sphingomonas sp. during the degradation of the antibiotic. nih.gov

Transposon-Directed Insertion Site Sequencing (TraDIS): TraDIS is a high-throughput method that combines transposon mutagenesis with next-generation sequencing to identify genes essential for survival under specific conditions. asm.orgfrontiersin.org In the context of Chloramphenicol research, TraDIS can be used to screen entire bacterial genomes for genes that, when disrupted, lead to increased susceptibility or resistance to the antibiotic. This approach helps in identifying not only known resistance genes but also novel factors involved in the drug's mechanism of action. asm.org For example, transposons like Tn9 and TnSs1, which carry Chloramphenicol resistance genes, have been studied to understand their structure and transposition mechanisms. nih.govnih.gov The enzyme Chloramphenicol acetyltransferase (CAT), often encoded by these transposons, inactivates the drug, and sequencing the flanking regions of these mobile genetic elements can reveal how resistance spreads. nih.gov

Table 1: Key Findings from Transcriptomic Analyses of Chloramphenicol's Effects
MethodologyOrganism/SystemKey FindingsReference
dRNA-SeqAcinetobacter baumanniiIdentified two distinct transcriptional start sites (TSS-1 and TSS-2) for the craA efflux pump gene, revealing differential promoter usage in regulating chloramphenicol resistance. researchgate.net
MetatranscriptomicsMicrobial ConsortiumObserved significant upregulation of the capO gene in Sphingomonas sp. during chloramphenicol biotransformation. nih.gov
Nucleotide Sequence AnalysisEscherichia coli (Transposon Tn9)Determined the complete nucleotide sequence of the chloramphenicol resistance region within Tn9, confirming the coding sequence for chloramphenicol acetyltransferase (CAT). nih.gov
Transposition Assay / SequencingStreptococcus suis (Transposon TnSs1)Characterized a new transposon, TnSs1, flanked by IS6-family elements that confers chloramphenicol resistance and duplicates an 8-bp target sequence upon insertion. nih.gov

Label-Free Quantitative Mass Spectrometry (LFQ-MS) for Proteomics

Label-free quantitative mass spectrometry (LFQ-MS) is a technique used to identify and quantify thousands of proteins in a complex biological sample without the need for isotopic labeling. nih.govcreative-proteomics.comsilantes.com This method is particularly valuable for studying the global proteomic response of bacteria to Chloramphenicol.

By comparing the proteomes of treated and untreated bacterial cells, LFQ-MS can reveal significant changes in protein abundance. A recent study on Escherichia coli used LFQ-MS to investigate the effects of Chloramphenicol on the maturation of the 50S ribosomal subunit. mdpi.comnih.gov The results showed that, in addition to its known role in inhibiting protein synthesis, Chloramphenicol treatment leads to the upregulation of ribosome assembly factors. mdpi.comnih.gov This suggests that the antibiotic interferes with ribosome biogenesis through both direct and indirect mechanisms. mdpi.comnih.gov The quantification is based on measurements like peptide peak areas or spectral counts, which correlate with protein abundance. creative-proteomics.comnih.gov This approach allows for a broad, unbiased survey of the proteomic landscape, providing insights into cellular stress responses, metabolic shifts, and alterations in protein complexes induced by the antibiotic. researchgate.net

Table 2: Proteomic Changes in E. coli in Response to Chloramphenicol Treatment Identified by LFQ-MS
Protein ClassObserved EffectImplicationReference
Ribosome Assembly FactorsUpregulationSuggests an indirect effect of chloramphenicol on ribosome biogenesis, potentially as a compensatory response to assembly defects. mdpi.comnih.gov
Ribosomal ProteinsDysregulationDisrupts the balance of ribosomal proteins, leading to the accumulation of immature ribosomal precursors. nih.gov
Proteins with high Ala, Ser, Thr contentDownregulationConsistent with findings that chloramphenicol-induced stalling is more pronounced for nascent peptides containing these amino acids. mdpi.com

Computational Modeling

Computational modeling has become an indispensable tool in Chloramphenicol research, allowing scientists to simulate and analyze its interactions with the bacterial ribosome at an atomic level. These in silico methods complement experimental data, providing detailed insights that are often difficult to obtain through laboratory techniques alone.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In Chloramphenicol research, docking is used to model the interaction of the antibiotic with its binding site on the 50S ribosomal subunit. researchgate.netnih.govproquest.com Docking studies have been used to investigate how mutations in the 23S rRNA, such as G2505A or A2058G, alter the binding affinity of Chloramphenicol, providing a structural basis for antibiotic resistance. researchgate.net These simulations can predict changes in binding energy and hydrogen bond interactions, explaining how specific mutations can reduce the drug's efficacy. researchgate.net Virtual screening of Chloramphenicol analogs has also been performed using molecular docking to evaluate their affinity for the ribosome, guiding the synthesis of novel derivatives with potentially enhanced activity. proquest.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing researchers to observe the conformational changes and stability of the Chloramphenicol-ribosome complex. nih.govresearchgate.netacs.org These simulations have been crucial in refining the understanding of how Chloramphenicol binds. For instance, MD studies have proposed a noncanonical binding site for the drug, which helps to explain biochemical data that were inconsistent with earlier static crystal structures. nih.govresearchgate.net Simulations have shown that Chloramphenicol's binding is not static; the molecule can rearrange on the protein surface. nih.gov Furthermore, MD simulations have been used to study the interactions between Chloramphenicol and carrier polymers in drug delivery systems, providing insights into drug release mechanisms. acs.org These computational approaches are powerful for explaining experimental results, such as the context-dependent inhibition of translation by Chloramphenicol, which depends on the specific amino acid sequence of the nascent peptide chain. nih.govbiorxiv.org

Table 3: Applications of Computational Modeling in Chloramphenicol Research
Modeling TechniqueResearch FocusKey InsightsReference
Molecular DockingImpact of 23S rRNA mutations on drug bindingRevealed that mutations like G2505A and A2058G alter hydrogen bond networks and reduce the binding affinity of chloramphenicol to the ribosome. researchgate.net
Molecular DockingVirtual screening of chloramphenicol analogsIdentified novel tripeptide analogs with potentially greater affinity to the E. coli ribosome compared to the parent compound. nih.govproquest.com
Molecular Dynamics (MD) SimulationsStructure of the chloramphenicol-ribosome complexProposed a putative, noncanonical binding structure that better explains biochemical data on drug resistance and context-dependent translation suppression. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsInteraction with carrier polymersElucidated intermolecular interactions between chloramphenicol and polymers like polycaprolactone, explaining drug release profiles from electrospun fibers. acs.org

Q & A

Q. How can omics technologies elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : Use RNA-seq to identify differentially expressed pathways.
  • Network pharmacology : Map compound-target interactions via STRING or KEGG.
  • Data Integration : Apply systems biology approaches to reconcile multi-omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.